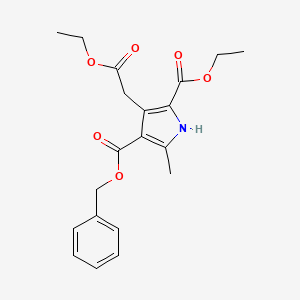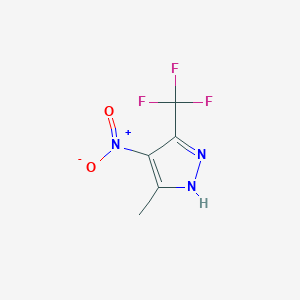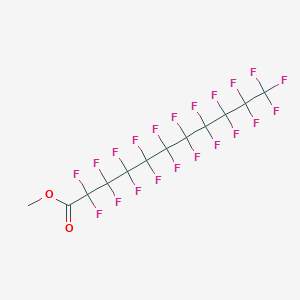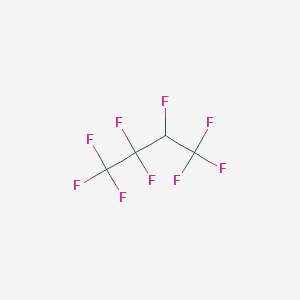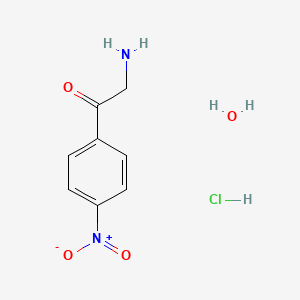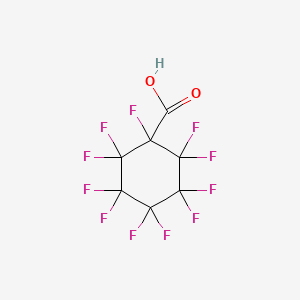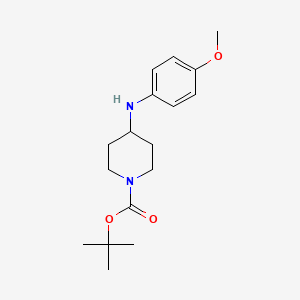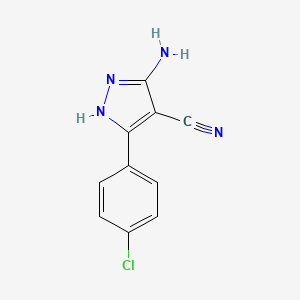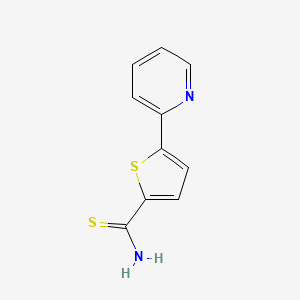
4-(1,1,2,2-Tetrafluoroethoxy)aniline
Overview
Description
4-(1,1,2,2-Tetrafluoroethoxy)aniline: is an organic compound with the molecular formula C8H7F4NO . It is a colorless liquid that belongs to the class of anilines, characterized by the presence of a tetrafluoroethoxy group attached to the benzene ring.
Mechanism of Action
Target of Action
4-(1,1,2,2-Tetrafluoroethoxy)aniline is a key intermediate of Hexaflumuron , a type of benzoylphenylurea insecticide . The primary target of this compound is the synthesis of chitin in pests . Chitin is a crucial component of the exoskeleton of insects and other arthropods. By inhibiting chitin synthesis, the compound disrupts the normal growth and development of these pests, leading to their death or infertility .
Mode of Action
The compound interacts with the enzymes involved in the synthesis of chitin, inhibiting their activity . This disruption in the chitin synthesis pathway leads to abnormalities in the formation of the exoskeleton during the molting process of the pests . As a result, the pests are unable to grow and develop normally, leading to their death or infertility .
Biochemical Pathways
The compound affects the biochemical pathway of chitin synthesis . Chitin is synthesized by a series of enzymes, and the inhibition of these enzymes disrupts the pathway, leading to a decrease in chitin production . This has downstream effects on the growth and development of the pests, as chitin is a crucial component of their exoskeleton .
Result of Action
The result of the compound’s action is the death or infertility of the target pests . By inhibiting chitin synthesis, the compound disrupts the normal growth and development of the pests . This leads to abnormalities in the formation of the exoskeleton, which is crucial for the survival of the pests .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline typically involves the reaction of aniline with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. One practical route reported involves a one-pot process with catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction . The overall yield for this preparation method is approximately 74.0%, with a purity of 99.7% .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of advanced catalytic systems and environmentally friendly solvents is also emphasized to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(1,1,2,2-Tetrafluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroethoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives .
Scientific Research Applications
Chemistry: 4-(1,1,2,2-Tetrafluoroethoxy)aniline is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of novel materials and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of fluorinated anilines on biological systems. Its interactions with enzymes and proteins are of particular interest .
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs and agrochemicals. Its fluorinated structure may enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Comparison with Similar Compounds
3-(1,1,2,2-Tetrafluoroethoxy)aniline: This compound has a similar structure but with the tetrafluoroethoxy group attached at a different position on the benzene ring.
3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)aniline: This compound contains additional chlorine substituents, which can alter its chemical properties and reactivity.
Uniqueness: 4-(1,1,2,2-Tetrafluoroethoxy)aniline is unique due to its specific substitution pattern and the presence of the tetrafluoroethoxy group. This gives it distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(1,1,2,2-tetrafluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQSVTYLRGGCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380215 | |
| Record name | 4-(1,1,2,2-tetrafluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713-62-2 | |
| Record name | 4-(1,1,2,2-tetrafluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




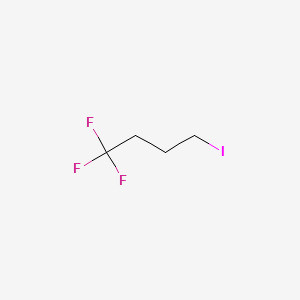
![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)
